(4-Bromophenyl)(4-chlorophenyl)sulfane
Description
Structure
3D Structure
Properties
IUPAC Name |
1-bromo-4-(4-chlorophenyl)sulfanylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrClS/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXTYODSDEPRLLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SC2=CC=C(C=C2)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrClS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70295148 | |
| Record name | 1-bromo-4-[(4-chlorophenyl)sulfanyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70295148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24535-57-7 | |
| Record name | 24535-57-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99889 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-bromo-4-[(4-chlorophenyl)sulfanyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70295148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Physical and Chemical Properties of Halogenated Diaryl Sulfides
Executive Summary
Halogenated diaryl sulfides (thioethers) represent a critical structural motif in medicinal chemistry, materials science, and agrochemistry. Unlike their ether counterparts, the thioether linkage (–S–) imparts unique electronic "softness," metabolic susceptibility, and lipophilic characteristics that are pivotal for modulating drug pharmacokinetics.
This guide provides a comprehensive analysis of the physicochemical properties, structural geometry, and synthetic pathways of these compounds. It is designed for researchers requiring actionable data on synthesis, stability, and the bioisosteric utility of the aryl-S-aryl core.
Structural & Electronic Architecture
Geometry and Conformation
The diaryl sulfide moiety is not planar. It adopts a "butterfly" conformation to minimize steric repulsion between the ortho-hydrogens of the aromatic rings.
-
C–S–C Bond Angle: Approximately 109° , significantly larger than the C–O–C angle in diaryl ethers (~118-120°) and water (104.5°). This acute angle compresses the spatial arrangement of the aryl rings.
-
C–S Bond Length: Typically 1.75–1.78 Å , compared to ~1.36 Å for C–O bonds. The longer bond length increases the flexibility of the molecule, allowing it to adopt conformations that fit into deep hydrophobic pockets in protein targets (e.g., Serotonin Transporter SERT).
The Halogen Effect: Sigma-Holes and Lipophilicity
The introduction of halogens (F, Cl, Br, I) onto the aryl rings drastically alters the electronic landscape.
-
Sigma-Hole Interactions: Heavier halogens (Br, I) exhibit a region of positive electrostatic potential on the extension of the C–X bond, known as the "sigma-hole."[1] This allows halogenated diaryl sulfides to engage in halogen bonding (X···Lewis Base), a non-covalent interaction increasingly exploited in rational drug design to anchor ligands in active sites.
-
Electronic Modulation:
-
Fluorine: High electronegativity, low polarizability. Acts as a metabolic block (prevents hydroxylation) without significantly altering steric bulk.
-
Chlorine/Bromine: Increases lipophilicity and membrane permeability.
-
Physicochemical Profiling
The following table contrasts the fundamental properties of unsubstituted diphenyl sulfide with its halogenated congeners and its ether bioisostere.
Table 1: Comparative Physicochemical Properties
| Property | Diphenyl Ether (Ph-O-Ph) | Diphenyl Sulfide (Ph-S-Ph) | 4,4'-Difluorodiphenyl Sulfide | 4,4'-Dichlorodiphenyl Sulfide |
| Bond Angle (C-X-C) | ~119° | ~109° | ~109° | ~109° |
| Bond Length (C-X) | 1.36 Å | 1.75 Å | 1.75 Å | 1.75 Å |
| LogP (Lipophilicity) | 4.2 | 3.8 - 4.0 | ~4.3 | ~5.1 |
| Melting Point | 26 °C | -40 °C (Liquid) | 28-30 °C | 91-93 °C |
| Boiling Point | 258 °C | 296 °C | 295-300 °C | 368 °C |
| Electronic Nature | Hard Lewis Base | Soft Lewis Base | Electron Deficient | Electron Deficient |
Note: Data represents consensus values from standard chemical databases. Halogenation significantly raises melting points due to increased molecular weight and intermolecular pi-stacking/halogen bonding.
Synthetic Methodologies
The formation of the C–S bond in diaryl systems has evolved from harsh SNAr conditions to sophisticated transition-metal catalysis.
Decision Matrix: Synthesis Pathways
The choice of method depends heavily on the electronic nature of the aryl halide coupling partner.
Figure 1: Synthetic decision tree for C-S bond formation. Selection is driven by the electronic activation of the aryl ring.
Key Methodologies
A. Buchwald-Hartwig Cross-Coupling (Palladium) [2][3][4]
-
Mechanism: Oxidative addition of Ar-X to Pd(0), followed by ligand exchange with the thiol (or thiolate), and reductive elimination to form C–S.
-
Best For: Unactivated aryl bromides/iodides and sterically hindered substrates.
-
Catalyst System: Pd(OAc)₂ or Pd₂(dba)₃ with bidentate phosphine ligands like Xantphos or DPEphos are gold standards because the large bite angle facilitates the reductive elimination of the bulky sulfide.
B. Chan-Lam Coupling (Copper)
-
Mechanism: Oxidative coupling involving a Cu(II)/Cu(III) cycle.
-
Best For: Boronic acids reacting with thiols. Tolerates air and moisture better than Pd chemistry.
-
Conditions: Cu(OAc)₂, Base (Pyridine/Et₃N), Molecular Sieves, Air (O₂ source).
Chemical Reactivity & Metabolism[2][4]
The sulfur atom is the "soft" metabolic handle of the molecule. Understanding its oxidation states is critical for predicting drug metabolites (e.g., in the development of sulfoxide-based drugs like Modafinil or esomeprazole analogs).
Oxidation Pathway
The oxidation of diaryl sulfides proceeds stepwise. The first step (S → S=O) yields a sulfoxide , which is chiral if the two aryl rings are different. The second step (S=O → O=S=O) yields an achiral sulfone .
Figure 2: Stepwise oxidation pathway. Controlling stoichiometry is vital to stop at the sulfoxide stage.
Reactivity Profile
-
S-Alkylation: Reaction with alkyl halides yields sulfonium salts (Ar₂S⁺-R), which are potent alkylating agents and leaving groups.
-
Lithium-Halogen Exchange: In halogenated diaryl sulfides (especially bromo/iodo derivatives), the C-X bond can be selectively lithiated (n-BuLi, -78°C) without affecting the C-S bond, allowing for further functionalization of the aryl ring.
Experimental Protocols
Protocol A: Pd-Catalyzed Synthesis of 4,4'-Difluorodiphenyl Sulfide
Rationale: This protocol utilizes a Pd(0) source with Xantphos, a ligand known for high turnover numbers in C-S coupling.
-
Preparation: In a glovebox or under Argon, charge a flame-dried Schlenk flask with:
-
4-Fluorobromobenzene (1.0 equiv, 10 mmol)
-
4-Fluorothiophenol (1.1 equiv, 11 mmol)
-
Pd₂(dba)₃ (1.0 mol%)
-
Xantphos (2.0 mol%)
-
Cs₂CO₃ (1.5 equiv, dry)
-
-
Solvent: Add anhydrous 1,4-Dioxane (0.5 M concentration).
-
Reaction: Seal and heat to 100 °C for 12–16 hours.
-
Workup: Cool to RT. Dilute with EtOAc, filter through a pad of Celite to remove Pd black.
-
Purification: Concentrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc). Sulfides often elute quickly in non-polar solvents.
Protocol B: Selective Oxidation to Sulfoxide (Green Method)
Rationale: Uses H₂O₂ in Hexafluoroisopropanol (HFIP). HFIP activates the peroxide via hydrogen bonding, avoiding the need for metal catalysts or harsh acids.
-
Setup: Dissolve Diaryl Sulfide (1.0 mmol) in HFIP (2 mL).
-
Addition: Add 30% aq. H₂O₂ (1.1 equiv) dropwise at room temperature.
-
Monitoring: Stir for 30–60 mins. Monitor by TLC (Sulfoxides are significantly more polar than sulfides).
-
Quench: Add saturated aq. Na₂S₂O₃ to quench excess peroxide.
-
Extraction: Extract with DCM. Wash with brine, dry over Na₂SO₄.
References
-
Vertex AI Search. (2023). Synthesis of diaryl sulfides via Buchwald-Hartwig amination and C-S metathesis. Retrieved from [Link]
-
National Institutes of Health (PMC). (2014). Diaryl and Heteroaryl Sulfides: Synthesis via Sulfenyl Chlorides. Retrieved from [Link]
-
MDPI. (2019). Selective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide. Retrieved from [Link]
-
Organic Chemistry Portal. (2023). Synthesis of Aryl Sulfides. Retrieved from [Link]
-
Bentham Science. (2012). Fluorinated Diaryl Sulfides as SERT Tracers. Retrieved from [Link]
Sources
Methodological & Application
Application Note: Diaryl Sulfides as High-Performance Corrosion Inhibitors for Steel in Acidic Media
[1]
Executive Summary
This application note details the protocol for evaluating Diaryl Sulfides as corrosion inhibitors for low-carbon steel in acidic environments (1.0 M HCl / 0.5 M H₂SO₄). While traditional inorganic inhibitors (chromates, nitrites) are being phased out due to toxicity, organic sulfides offer a "green chemistry" alternative.
For Drug Development Professionals:
The principles described here parallel Ligand-Receptor Binding in pharmacology. The steel surface acts as the "receptor," and the diaryl sulfide acts as the "ligand." We utilize Structure-Activity Relationship (SAR) concepts—optimizing electron density on the Sulfur atom and
Mechanistic Principles
The inhibition efficiency of diaryl sulfides relies on the adsorption of the molecule onto the metal surface. This creates a hydrophobic barrier that isolates the metal from the acidic electrolyte.
Molecular Interaction
-
Primary Anchor (Chemisorption): The Sulfur atom possesses two lone pairs of electrons. These are donated to the empty
-orbitals of the surface Iron ( ) atoms, forming a coordinate covalent bond. -
Secondary Interaction (Physisorption): The
-electrons of the two aryl (phenyl) rings interact with the positively charged metal surface (due to acid protons) via electrostatic forces. -
Steric Coverage: The bulky aryl groups provide a "blanket" effect, physically blocking the approach of corrosive ions (
, ).
Mechanism Visualization
Figure 1: Mechanism of corrosion inhibition by diaryl sulfides showing the competitive adsorption against acidic species.
Experimental Protocols
Materials & Solution Preparation
Challenge: Diaryl sulfides (e.g., diphenyl sulfide) are hydrophobic. Direct dissolution in aqueous acid is difficult and results in phase separation. Solution: Use a co-solvent system.
Reagents:
-
Acid: 37% HCl (Analytical Grade) or 98% H₂SO₄.
-
Solvent: Ethanol (EtOH) or Acetone.
-
Substrate: Mild Steel coupons (composition: C: 0.18%, Mn: 0.6%, Fe: balance).
Protocol:
-
Stock Solution: Dissolve the diaryl sulfide in pure Ethanol to create a 1000 ppm (mg/L) stock solution.
-
Electrolyte Prep: Prepare 1.0 M HCl using distilled water.
-
Test Solutions: Aliquot the stock solution into the acid to achieve concentrations of 50, 100, 200, 300, and 500 ppm.
-
Note: Ensure the final Ethanol concentration is constant across all samples (including the Blank) to nullify the solvent's effect. < 5% v/v EtOH is recommended.
-
Electrochemical Evaluation (The "Gold Standard")
This method provides real-time kinetic data.
Equipment: Potentiostat/Galvanostat (e.g., Gamry, Metrohm Autolab) with a 3-electrode cell.
-
Working Electrode (WE): Mild steel embedded in epoxy (exposed area ~1 cm²).[1]
-
Counter Electrode (CE): Platinum wire or Graphite rod.[1]
-
Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl.[1]
Workflow:
Figure 2: Electrochemical workflow for inhibitor validation.
Step-by-Step:
-
Surface Prep: Polish the steel surface with SiC paper (grades 400, 600, 800, 1000, 1200). Degrease with acetone, rinse with distilled water, and dry with warm air.
-
OCP: Immerse WE in the test solution. Monitor Open Circuit Potential (OCP) for 30 minutes until stability (< 2 mV drift/min).
-
EIS (Impedance): Apply an AC signal (10 mV amplitude) at OCP. Frequency range: 100 kHz to 10 mHz.
-
Output: Nyquist Plot (Semicircle). Larger diameter = Better inhibition.
-
-
Tafel Polarization: Scan potential from -250 mV to +250 mV vs. OCP. Scan rate: 1 mV/s.
-
Output: Tafel curves.[2] Intersection determines
(Corrosion Current).
-
Gravimetric Analysis (Weight Loss)
Purpose: Validates electrochemical data over long durations (24h - 72h).
-
Weigh clean steel coupons (
) using an analytical balance (±0.1 mg). -
Immerse in acid solution (with and without inhibitor) for 24 hours at 303 K.
-
Remove, scrub with a bristle brush under running water to remove corrosion products, wash with acetone, dry, and re-weigh (
).
Data Analysis & Interpretation
Quantitative Metrics
Summarize your data using the following calculations.
Table 1: Key Parameters for Inhibition Efficiency
| Parameter | Symbol | Formula | Interpretation |
| Weight Loss Efficiency | |||
| Charge Transfer Resistance | Derived from EIS (Nyquist diameter) | Resistance to electron transfer. Higher | |
| EIS Efficiency | Correlates with surface coverage ( | ||
| Corrosion Current | Derived from Tafel Extrapolation | Direct measure of corrosion rate. Lower is better. |
Adsorption Isotherms
To prove the mechanism is adsorption-based, fit the surface coverage (
-
Plot
(y-axis) vs. (x-axis). -
Linearity (
): Confirms monolayer adsorption. -
(Adsorption Constant): Used to calculate Gibbs Free Energy:
- kJ/mol: Physisorption.
- kJ/mol: Chemisorption.[3]
-
Diaryl sulfides typically show mixed adsorption (-20 to -40 kJ/mol).
Computational Insight (DFT)[5]
For researchers designing new diaryl sulfide derivatives, Density Functional Theory (DFT) predicts efficacy before synthesis.
Key Descriptors:
- (Highest Occupied Molecular Orbital): Ability to donate electrons to Fe. Higher is better.
- (Lowest Unoccupied Molecular Orbital): Ability to accept back-donation from Fe. Lower is better.
-
Energy Gap (
): Lower gap implies higher reactivity and easier adsorption.
Protocol:
-
Software: Gaussian 09 / ORCA.
-
Basis Set: B3LYP/6-31G(d,p).
-
Focus: Calculate electron density on the Sulfur atom.
References
-
Review of Organic Sulfides: Teryusheva, S. A. (2020). "Organic inhibitors of steel corrosion (analytical review of publications)." Corrosion and Protection.[4][2][5][6][7][8][9][10][11]
-
Mechanism & EIS Protocol: BenchChem. (2025).[1] "Application Notes and Protocols for Electrochemical Impedance Spectroscopy (EIS) in Corrosion Inhibition."
-
Diphenyl Derivatives: Iroha, N. B., et al. (2017). "Inhibition of mild steel corrosion in acidic solution by derivatives of diphenyl glyoxal." ResearchGate.[6][12][13]
-
Adsorption Isotherms: Al-Mustaqbal University. (2024).[5] "Enhancing corrosion resistance of mild steel in hydrochloric acid solution... A comprehensive study." International Journal of Corrosion and Scale Inhibition. (Proxy link based on search context 1.16).
-
DFT & Molecular Design: MDPI. (2023). "Adsorption Mechanism of Eco-Friendly Corrosion Inhibitors... Electrochemical and First-Principles DFT Evaluations." Materials.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. ijcsi.pro [ijcsi.pro]
- 6. researchgate.net [researchgate.net]
- 7. Organic inhibitors of steel corrosion (analytical review of publications) | Teryusheva | Theory and Practice of Corrosion Protection [corrosion-protection.ru]
- 8. ijcsi.pro [ijcsi.pro]
- 9. usbr.gov [usbr.gov]
- 10. Recent Development of Corrosion Inhibitors: Types, Mechanisms, Electrochemical Behavior, Efficiency, and Environmental Impact [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Application of (4-Bromophenyl)(4-chlorophenyl)sulfane in materials science
Application Note: Precision Engineering of Asymmetric Optoelectronic Materials using (4-Bromophenyl)(4-chlorophenyl)sulfane
Executive Summary
This compound (CAS: 30923-93-4) represents a critical class of "Janus" scaffolds—molecules possessing dual, chemically distinct reactive sites. In materials science, particularly in the development of Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs), symmetry breaking is often required to fine-tune energy levels (HOMO/LUMO) and solubility.
This guide details the application of this asymmetric sulfide as a linchpin for constructing Donor-Acceptor (D-A) systems. By exploiting the kinetic disparity between aryl-bromide and aryl-chloride bonds in Palladium-catalyzed cross-coupling, researchers can sequentially install different functional groups with high fidelity, avoiding the statistical mixtures common with symmetric precursors.
Material Profile & Properties
| Property | Specification |
| IUPAC Name | 1-bromo-4-[(4-chlorophenyl)thio]benzene |
| Common Name | 4-Bromo-4'-chlorodiphenyl sulfide |
| CAS Number | 30923-93-4 |
| Molecular Formula | C₁₂H₈BrClS |
| Molecular Weight | 299.61 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in CHCl₃, CH₂Cl₂, THF; Insoluble in water |
| Key Reactivity | Chemoselective Oxidative Addition (C-Br > C-Cl) |
Core Application: Sequential Chemoselective Functionalization
The primary utility of this scaffold lies in the Kinetic Selectivity Window . Under standard Suzuki-Miyaura or Buchwald-Hartwig conditions, the C-Br bond undergoes oxidative addition to Pd(0) significantly faster than the C-Cl bond. This allows for a "One-Pot, Two-Step" or "Sequential Isolation" workflow.
Mechanism of Action
-
Phase I (Low Energy): The catalyst inserts into the C-Br bond at mild temperatures (60–80°C). The C-Cl bond remains spectator.
-
Phase II (High Energy): After the first coupling, the C-Cl bond is activated using higher temperatures (>100°C) or specialized bulky ligands (e.g., SPhos, XPhos) that facilitate oxidative addition into electron-rich or deactivated chlorides.
Visualizing the Selectivity Landscape
Figure 1: Kinetic Selectivity Window illustrating the sequential activation of Bromine followed by Chlorine.
Experimental Protocol: Synthesis of Asymmetric OLED Host
Objective: Synthesis of 4-(Carbazol-9-yl)-4'-(Triphenylsilyl)diphenyl sulfide. Rationale: This creates a "Host" material with a hole-transporting unit (Carbazole) and an electron-transporting/blocking unit (Triphenylsilyl) separated by a sulfide bridge.
Step 1: Selective Buchwald-Hartwig Amination (The Br-Site)
Targeting the C-Br bond to install the Carbazole moiety.
Reagents:
-
This compound (1.0 eq)
-
Carbazole (1.1 eq)
-
Pd(OAc)₂ (2 mol%)
-
P(t-Bu)₃ (Tri-tert-butylphosphine) (4 mol%)
-
NaOtBu (Sodium tert-butoxide) (1.5 eq)
-
Solvent: Toluene (anhydrous)
Procedure:
-
Inertion: Charge a Schlenk flask with the sulfide, carbazole, and NaOtBu. Cycle N₂/Vacuum 3 times.
-
Catalyst Prep: Add Pd(OAc)₂ and phosphine ligand in toluene under N₂ flow.
-
Reaction: Heat to 80°C for 6–12 hours.
-
Note: Monitor via TLC/HPLC. The C-Cl bond will remain intact at this temperature with this catalyst loading.
-
-
Workup: Cool, filter through Celite, and concentrate.
-
Purification: Flash chromatography (Hexane/DCM). Isolate Intermediate A : 9-(4-((4-chlorophenyl)thio)phenyl)-9H-carbazole.
Step 2: High-Energy Suzuki Coupling (The Cl-Site)
Targeting the C-Cl bond to install the Triphenylsilyl moiety (via silyl-aryl boronic acid).
Reagents:
-
Intermediate A (1.0 eq)
-
(4-(Triphenylsilyl)phenyl)boronic acid (1.2 eq)
-
Pd₂(dba)₃ (2 mol%)
-
Ligand: XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (4-8 mol%)
-
Expert Insight: XPhos is required here to lower the activation energy for the oxidative addition of the aryl chloride.
-
-
K₃PO₄ (2.0 eq, 3M aq. solution)
-
Solvent: 1,4-Dioxane
Procedure:
-
Setup: Combine Intermediate A, boronic acid, and Pd/Ligand system in a pressure vial.
-
Reaction: Heat to 110°C (reflux) for 24 hours.
-
Validation: Check for disappearance of the aryl chloride peak by GC-MS.
-
Workup: Standard aqueous extraction and recrystallization from Toluene/Ethanol.
Workflow Visualization
Figure 2: Step-by-step synthetic workflow for converting the asymmetric scaffold into a functional material.
Critical Considerations & Troubleshooting
-
Catalyst Poisoning: The sulfide sulfur atom can coordinate to Palladium, potentially poisoning the catalyst.
-
Solution: Use electron-rich, bulky phosphines (like P(t-Bu)₃ or XPhos) which bind Pd more strongly than the sulfide, preventing deactivation.
-
-
Scrambling: If the temperature in Step 1 exceeds 100°C, minor activation of the C-Cl bond may occur, leading to symmetric byproducts. Strict temperature control is mandatory.
-
Oxidation: If the final target is a Sulfone (common for electron transport), perform the oxidation (mCPBA or H₂O₂) after the coupling steps to avoid deactivating the aryl rings toward oxidative addition (sulfones are electron-withdrawing, making the ring electron-deficient, which actually helps oxidative addition, but the solubility might drop).
References
-
Synthesis of Asymmetric Diaryl Sulfides
- Title: Synthesis of Asymmetric Diaryl Sulfides via HI-Mediated C(sp2)
- Source:J. Org. Chem. 2023, 88, 7, 4092–4100.
-
URL:[Link]
-
Reactivity of Aryl Halides (Br vs Cl)
- Title: Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxid
- Source:Inorg. Chem. Front., 2021, 8, 1699-1711.
-
URL:[Link]
- Title: Chemoselective cross-coupling of mixed halogenated aryl halides.
Validation & Comparative
Comparative analysis of copper vs. palladium catalysts for C-S bond formation
[1][2]
Executive Summary
For decades, the formation of Carbon-Sulfur (C-S) bonds—ubiquitous in sulfonamide antibiotics, metabolic inhibitors, and advanced materials—relied on harsh nucleophilic substitutions. Today, transition metal catalysis offers precision. This guide compares the two dominant methodologies: Palladium (Pd) Cross-Coupling (Buchwald-Hartwig type) and Copper (Cu) Catalysis (Ullmann/Chan-Lam type).
The Verdict:
-
Choose Palladium when your substrate is sterically hindered, electronically deactivated, or when you require low catalyst loading (<1 mol%) and mild temperatures (60–80°C). It is the "precision tool" for high-value intermediates.
-
Choose Copper for industrial scalability, cost-sensitive projects, and when coupling aryl boronic acids (Chan-Lam). It is the "workhorse," typically requiring higher loadings (5–10 mol%) and temperatures (>100°C), though modern ligand systems are bridging this gap.
Part 1: Mechanistic Divergence
To optimize a reaction, one must understand the cycle driving it. The performance gap between Pd and Cu stems directly from their mechanistic distinctness.
Palladium: The Two-Electron Shuttle
Pd-catalyzed C-S coupling generally follows a Pd(0)/Pd(II) cycle similar to C-N bond formation. The rate-determining step is often the reductive elimination, which is why bulky, electron-rich ligands (e.g., Xantphos, Josiphos) are critical—they destabilize the Pd(II) intermediate, forcing the bond formation.
Figure 1: The standard Pd(0)/Pd(II) catalytic cycle.[1] Note that reductive elimination is the critical step facilitated by bulky ligands.
Copper: The Nucleophilic/Radical Hybrid
Copper mechanisms are more diverse. The modern "Modified Ullmann" reaction typically involves a Cu(I) precursor. Unlike Pd, Cu often requires a chelating ligand to prevent catalyst aggregation and facilitate the oxidative addition, which can occur via a Single Electron Transfer (SET) or a concerted pathway involving a Cu(III) intermediate.
Figure 2: A simplified Ullmann-type cycle. The formation of the transient high-valent Cu(III) species is energetically demanding, often necessitating higher reaction temperatures.
Part 2: Performance Metrics & Data
The following data aggregates typical performance metrics from recent high-impact methodology papers (e.g., J. Am. Chem. Soc., Angew. Chem.).[1][2][3][4][5][6][7][8][9][10][11]
| Feature | Palladium (Pd) Systems | Copper (Cu) Systems |
| Catalyst Loading | 0.5 – 2.0 mol% | 5.0 – 10.0 mol% |
| Temperature | 60°C – 100°C | 90°C – 140°C (Standard)25°C – 60°C (Photo/Chan-Lam) |
| Base Requirement | Weak to Moderate (Cs₂CO₃, K₃PO₄) | Stronger Bases often needed (K₂CO₃, KOtBu) |
| Ligand Cost | High (e.g., Xantphos, Josiphos) | Low (e.g., DMEDA, Phenanthroline) |
| O₂ Sensitivity | High (Requires Inert Atmosphere) | Moderate (Chan-Lam requires O₂) |
| Toxicity (PDE) | Strict Limits (Class 1 Metal) | Higher Tolerance (Class 2 Metal) |
| Substrate Scope | Excellent for Aryl Chlorides/Triflates | Excellent for Aryl Iodides/Boronic Acids |
Key Insight: The "Ligand Tax"
While Copper metal is ~5,000x cheaper than Palladium, the system cost analysis must include the ligand.
-
Pd: The ligand (e.g., $100/g) often drives the cost.
-
Cu: Ligands are often commodity chemicals (e.g., ethylene glycol, diamines), keeping the total system cost low.
Part 3: Experimental Protocols (Self-Validating)
These protocols are designed with built-in checkpoints to ensure scientific integrity.
Protocol A: Pd-Catalyzed Coupling (High Complexity Substrates)
Target: Coupling of a sterically hindered aryl chloride with a secondary thiol.
-
Catalyst Pre-mix (Checkpoint 1): In a glovebox or under Ar flow, mix Pd₂(dba)₃ (1.0 mol%) and Xantphos (2.0 mol%) in 1,4-Dioxane. Stir for 5 mins.
-
Validation: Solution should turn from purple/black to a clear orange/red. If it remains black, the active Pd(0)-Ligand complex has not formed; check ligand purity.
-
-
Substrate Addition: Add Aryl Chloride (1.0 equiv), Thiol (1.2 equiv), and DIPEA (2.0 equiv).
-
Reaction: Heat to 90°C.
-
Monitoring (Checkpoint 2): Spot TLC every 2 hours.
-
Validation: If the aryl chloride spot persists after 4 hours, add 0.5 mol% more catalyst solution.
-
-
Workup: Filter through Celite to remove Pd black. Concentrate and purify via flash chromatography.
Protocol B: Cu-Catalyzed Ullmann Coupling (Scalable/Robust)
Target: Coupling of an aryl iodide with a primary thiol.
-
Charge: To a sealable tube, add CuI (5 mol%), 1,10-Phenanthroline (10 mol%), and K₂CO₃ (2.0 equiv).
-
Solvent: Add DMSO (dry).
-
Note: DMSO is crucial for solubilizing the anionic intermediate.
-
-
Substrate: Add Aryl Iodide (1.0 equiv) and Thiol (1.2 equiv).
-
Reaction: Seal and heat to 110°C for 12–24 hours.
-
Color Change (Checkpoint 3): The reaction mixture should remain homogenous green/brown.
-
Validation: A brick-red precipitate indicates Cu₂O formation (catalyst death due to moisture). Ensure reagents are dry.
-
Part 4: Substrate Scope & Limitations
Aryl Halides
-
Pd: The master of Aryl Chlorides . With ligands like CyPF-tBu (Josiphos), even unactivated aryl chlorides couple efficiently at <100°C.
-
Cu: Prefers Aryl Iodides and Bromides. Aryl chlorides are notoriously difficult for Cu unless activated by electron-withdrawing groups (e.g., -NO₂, -CN).
Thiol Partners
-
Aliphatic Thiols: Both metals work well, but Cu is prone to forming insoluble copper-thiolate polymers, which can stall the reaction (the "thiolate trap"). Higher temperatures help break these aggregates.
-
Heterocycles: Pd is superior for coupling thiols to heteroaromatics (pyridines, pyrimidines) where Cu might coordinate non-productively to the ring nitrogen.
Part 5: Industrial Viability & Troubleshooting
Metal Scavenging
In drug development, removing residual metal is non-negotiable.
-
Pd Removal: Requires expensive scavengers (e.g., SiliaMetS® Thiol) to reach <10 ppm.
-
Cu Removal: Often achieved via simple aqueous washes with EDTA or NH₄OH (forming water-soluble Cu-amine complexes).
Troubleshooting Guide
| Problem | Probable Cause | Solution |
| Pd: Reaction stalls at 50% | Catalyst poisoning by product (thioether) | Switch to a stronger binding ligand (e.g., from BINAP to Xantphos). |
| Cu: No conversion | Insoluble catalyst-thiolate complex | Increase Temp by 20°C or switch solvent to DMF/DMSO mixture. |
| Cu: Blue solution turns Red | Moisture ingress (Cu₂O formation) | Dry solvents over molecular sieves; check inert gas lines. |
References
-
Hartwig, J. F. (2008).[8][12] "Carbon-Heteroatom Bond-Forming Reductive Eliminations of Palladium(II) Complexes." Accounts of Chemical Research.
-
Ma, D., & Cai, Q. (2008). "Copper/Amino Acid Catalyzed Cross-Couplings of Aryl Halides with Amines and Thiols." Accounts of Chemical Research.
-
Fernández-Rodríguez, M. A., & Hartwig, J. F. (2009). "A General and Long-Lived Catalyst for the Palladium-Catalyzed Coupling of Aryl Halides with Thiols." Journal of Organic Chemistry.
-
Qiao, J. X., & Lam, P. Y. S. (2011). "Copper-Promoted Carbon-Heteroatom Bond Cross-Coupling with Boronic Acids and Derivatives (Chan-Lam)." Synthesis.
-
Modi, K., et al. (2019). "Recent Advances in Transition Metal Catalyzed C-S Bond Formation." Catalysis Reviews.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Recent advances in C-S bond formation via C-H bond functionalization and decarboxylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. jk-sci.com [jk-sci.com]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 9. Ullmann Reaction [organic-chemistry.org]
- 10. C-O, C-N and C-S Bond Formation Methods | PDF [slideshare.net]
- 11. scispace.com [scispace.com]
- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
A comparative study of synthetic methodologies for unsymmetrical diaryl sulfides.
A Comparative Guide to the Synthetic Methodologies of Unsymmetrical Diaryl Sulfides
Introduction: The Significance of Unsymmetrical Diaryl Sulfides
Unsymmetrical diaryl sulfides are a class of organosulfur compounds of paramount importance in medicinal chemistry, materials science, and organic synthesis. Their prevalence in pharmaceuticals, such as the antidepressant Vortioxetine, and their utility as versatile building blocks underscore the critical need for efficient and robust synthetic methods. This guide provides a comparative analysis of the most prominent synthetic strategies for accessing these valuable molecules, offering researchers, scientists, and drug development professionals a comprehensive resource to inform their synthetic planning. We will delve into the mechanistic underpinnings, practical considerations, and substrate scope of both traditional transition-metal-catalyzed cross-coupling reactions and emerging metal-free alternatives.
I. Transition-Metal-Catalyzed C-S Cross-Coupling Reactions: The Workhorses of Diaryl Sulfide Synthesis
Transition-metal catalysis has long been the cornerstone of C-S bond formation, offering reliable and versatile routes to diaryl sulfides. Palladium and copper complexes are the most extensively utilized catalysts in this domain, each with its distinct advantages and mechanistic pathways.
A. Palladium-Catalyzed Buchwald-Hartwig C-S Cross-Coupling
The Buchwald-Hartwig amination has been successfully adapted for C-S cross-coupling, becoming a powerful tool for the synthesis of diaryl sulfides. This methodology typically involves the reaction of an aryl halide or triflate with a thiol in the presence of a palladium catalyst, a phosphine ligand, and a base.
Causality Behind Experimental Choices: The choice of ligand is crucial for the success of the Buchwald-Hartwig C-S coupling. Bulky, electron-rich phosphine ligands, such as Xantphos or dppf, are often employed to facilitate the key steps of the catalytic cycle: oxidative addition of the aryl halide to the Pd(0) center and subsequent reductive elimination of the diaryl sulfide product. The base is required to deprotonate the thiol, generating a more nucleophilic thiolate that can readily participate in the catalytic cycle.
Experimental Protocol: Palladium-Catalyzed Synthesis of 4-Methoxyphenyl Phenyl Sulfide
This protocol describes a general procedure for the palladium-catalyzed coupling of an aryl bromide with a thiol.
Materials:
-
Palladium acetate (Pd(OAc)₂)
-
Xantphos
-
Sodium tert-butoxide (NaOtBu)
-
4-Bromoanisole (1.0 mmol)
-
Thiophenol (1.2 mmol)
-
Anhydrous toluene (5 mL)
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer and heating block
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add Pd(OAc)₂ (0.02 mmol, 2 mol%), Xantphos (0.04 mmol, 4 mol%), and NaOtBu (1.4 mmol).
-
Evacuate the tube and backfill with the inert gas three times.
-
Add anhydrous toluene (5 mL), 4-bromoanisole (1.0 mmol), and thiophenol (1.2 mmol) via syringe.
-
Heat the reaction mixture to 100°C and stir for 6-12 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with diethyl ether.
-
Filter the mixture through a pad of celite and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-methoxyphenyl phenyl sulfide.
Mechanism of the Buchwald-Hartwig C-S Cross-Coupling
The catalytic cycle of the Buchwald-Hartwig C-S cross-coupling reaction is depicted below.
Caption: Catalytic cycle of the Buchwald-Hartwig C-S cross-coupling.
B. Copper-Catalyzed Ullmann Condensation & Chan-Lam Coupling
The Ullmann condensation is a classical copper-catalyzed reaction for the formation of C-S bonds, typically requiring harsh reaction conditions.[1][2] Modern variations, often referred to as Chan-Lam couplings, utilize soluble copper sources and ligands, allowing for milder reaction conditions and a broader substrate scope.[3][4][5]
Causality Behind Experimental Choices: The classic Ullmann reaction often employs stoichiometric amounts of copper powder at high temperatures. The development of ligand-assisted protocols has been a significant advancement. Ligands, such as 1,10-phenanthroline or N,N-dimethylglycine, can stabilize the copper catalyst, increase its solubility, and facilitate the catalytic cycle, thereby allowing the use of catalytic amounts of copper under milder conditions. The choice of base is also critical for generating the active thiolate nucleophile.
Experimental Protocol: Copper-Catalyzed Synthesis of 4-Methoxyphenyl Phenyl Sulfide
This protocol describes a ligand-assisted copper-catalyzed synthesis of an unsymmetrical diaryl sulfide.
Materials:
-
Copper(I) iodide (CuI)
-
1,10-Phenanthroline
-
Potassium carbonate (K₂CO₃)
-
4-Iodoanisole (1.0 mmol)
-
Thiophenol (1.2 mmol)
-
Anhydrous N,N-dimethylformamide (DMF) (5 mL)
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer and heating block
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add CuI (0.05 mmol, 5 mol%), 1,10-phenanthroline (0.1 mmol, 10 mol%), and K₂CO₃ (2.0 mmol).
-
Evacuate the tube and backfill with argon three times.
-
Add anhydrous DMF (5 mL), 4-iodoanisole (1.0 mmol), and thiophenol (1.2 mmol) via syringe.
-
Heat the reaction mixture to 110°C and stir for 12-24 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Mechanism of the Copper-Catalyzed C-S Cross-Coupling
The mechanism of the copper-catalyzed C-S coupling is believed to proceed through a Cu(I)/Cu(III) catalytic cycle.
Caption: Proposed catalytic cycle for copper-catalyzed C-S cross-coupling.
II. Metal-Free Methodologies: The Green Frontier of Diaryl Sulfide Synthesis
In recent years, the development of metal-free synthetic methods has gained significant traction, driven by the desire for more sustainable and cost-effective chemical processes. These approaches often rely on the generation of radical intermediates to facilitate C-S bond formation.
A. Iodine-Mediated Oxidative C-S Cross-Coupling
This transition-metal-free strategy utilizes iodide as a mediator for the oxidative cross-coupling of arylhydrazines and thiols. The reaction proceeds under mild conditions, often in water, making it an environmentally benign alternative.[6][7]
Causality Behind Experimental Choices: The key to this methodology is the in situ generation of reactive iodine species from an iodide source (e.g., KI) and an oxidant (e.g., tert-butyl hydroperoxide, TBHP). These species initiate a radical cascade, leading to the formation of the desired diaryl sulfide. The use of a base is necessary to facilitate the formation of the thiolate and to neutralize the acidic byproducts.
Experimental Protocol: Iodine-Mediated Synthesis of 4-Methoxyphenyl Phenyl Sulfide
This protocol is based on the work of Jafarpour and coworkers.[6]
Materials:
-
Potassium iodide (KI)
-
tert-Butyl hydroperoxide (TBHP, 70% in water)
-
Cesium carbonate (Cs₂CO₃)
-
4-Methoxyphenylhydrazine hydrochloride (1.0 mmol)
-
Thiophenol (1.2 mmol)
-
Water (5 mL)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
To a round-bottom flask, add 4-methoxyphenylhydrazine hydrochloride (1.0 mmol), thiophenol (1.2 mmol), Cs₂CO₃ (2.0 mmol), and KI (0.2 mmol) in water (5 mL).
-
Stir the mixture at room temperature and add TBHP (2.0 mmol) dropwise.
-
Continue stirring at room temperature for 4-6 hours, monitoring the reaction by TLC.
-
Upon completion, extract the reaction mixture with ethyl acetate (3 x 10 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Mechanism of the Iodine-Mediated C-S Cross-Coupling
The proposed mechanism involves a radical pathway initiated by the oxidation of iodide.
Caption: Proposed radical mechanism for iodine-mediated C-S coupling.
B. Visible-Light-Promoted Photocatalytic C-S Cross-Coupling
Visible-light photocatalysis has emerged as a powerful tool for organic synthesis, enabling reactions to proceed under mild and environmentally friendly conditions.[8] In the context of diaryl sulfide synthesis, organic dyes like rose bengal can be used to catalyze the oxidative coupling of arylhydrazines and thiols.[9]
Causality Behind Experimental Choices: The photocatalyst, upon absorption of visible light, is excited to a higher energy state, becoming a potent single-electron transfer (SET) agent. This excited photocatalyst can then oxidize a substrate, initiating a radical chain reaction. The presence of an oxidant, often atmospheric oxygen, is crucial for regenerating the photocatalyst and completing the catalytic cycle.
Experimental Protocol: Visible-Light-Promoted Synthesis of 4-Methoxyphenyl Phenyl Sulfide
This protocol is adapted from the work of Hajra and coworkers.[8]
Materials:
-
Rose Bengal
-
Sodium carbonate (Na₂CO₃)
-
4-Methoxyphenylhydrazine (1.0 mmol)
-
Thiophenol (1.2 mmol)
-
Water (5 mL)
-
Reaction vessel transparent to visible light
-
Visible light source (e.g., blue LED)
-
Magnetic stirrer
Procedure:
-
To a suitable reaction vessel, add 4-methoxyphenylhydrazine (1.0 mmol), thiophenol (1.2 mmol), Na₂CO₃ (2.0 mmol), and rose bengal (0.02 mmol, 2 mol%) in water (5 mL).
-
Stir the reaction mixture and irradiate with a visible light source at room temperature for 8-12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, extract the reaction mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
Mechanism of the Visible-Light-Promoted C-S Cross-Coupling
The reaction is believed to proceed via a photocatalytic radical mechanism.
Caption: Photocatalytic cycle for the visible-light-promoted synthesis of diaryl sulfides.
III. Comparative Analysis of Synthetic Methodologies
The choice of synthetic methodology for a particular unsymmetrical diaryl sulfide depends on several factors, including substrate scope, functional group tolerance, reaction conditions, and cost. The following tables provide a comparative overview of the four main strategies discussed.
Table 1: General Comparison of Methodologies
| Feature | Pd-Catalyzed (Buchwald-Hartwig) | Cu-Catalyzed (Ullmann/Chan-Lam) | Iodine-Mediated | Visible-Light Photocatalysis |
| Catalyst | Palladium complexes | Copper salts/complexes | None (Iodide mediator) | Organic dye (e.g., Rose Bengal) |
| Typical Reactants | Aryl halides/triflates, thiols | Aryl halides, thiols/disulfides, boronic acids | Arylhydrazines, thiols | Arylhydrazines, thiols |
| Reaction Temperature | Room temp. to high temp. | Often elevated temperatures | Room temperature | Room temperature |
| Reaction Time | Hours | Hours to days | Hours | Hours |
| Key Advantages | Broad substrate scope, high yields | Low cost of copper | Metal-free, mild conditions | Metal-free, green, mild conditions |
| Key Disadvantages | Cost of palladium, ligand sensitivity | Often requires higher temperatures, ligand may be needed | Stoichiometric oxidant required | Requires light source, may have substrate limitations |
Table 2: Substrate Scope and Functional Group Tolerance
| Substrate Feature | Pd-Catalyzed | Cu-Catalyzed | Iodine-Mediated | Visible-Light Photocatalysis |
| Electron-Rich Aryl Halides | Good to Excellent | Good to Excellent | N/A | N/A |
| Electron-Poor Aryl Halides | Good to Excellent | Good to Excellent | N/A | N/A |
| Sterically Hindered Substrates | Can be challenging, requires specific ligands | Can be challenging | Generally good tolerance | Generally good tolerance |
| Heterocyclic Substrates | Generally well-tolerated | Generally well-tolerated | Good tolerance | Good tolerance |
| Functional Group Tolerance | Very broad | Broad, but can be sensitive to certain groups | Good, tolerates many functional groups | Good, tolerates many functional groups |
IV. Conclusion and Future Outlook
The synthesis of unsymmetrical diaryl sulfides has evolved significantly, with a diverse array of methodologies now available to the synthetic chemist. While traditional palladium- and copper-catalyzed cross-coupling reactions remain highly reliable and versatile, the emergence of metal-free approaches offers compelling advantages in terms of sustainability and cost-effectiveness. The choice of the optimal method will ultimately depend on the specific target molecule, the availability of starting materials, and the desired reaction scale. As the field continues to advance, we can anticipate the development of even more efficient, selective, and environmentally benign methods for the construction of these important sulfur-containing compounds, further empowering research in drug discovery and materials science.
References
- Buchwald, S. L., & Hartwig, J. F. (Eds.). (2009).
- Ullmann, F., & Sponagel, P. (1905). Ueber die darstellung von diaryläthern. Berichte der deutschen chemischen Gesellschaft, 38(2), 2211-2212.
- Chan, D. M. T., Monaco, K. L., Wang, R.-P., & Winters, M. P. (1998). New N- and O-arylations with phenylboronic acids and cupric acetate. Tetrahedron Letters, 39(19), 2933-2936.
-
Lam, P. Y. S., Clark, C. G., Saubern, S., Adams, J., Winters, M. P., Chan, D. M. T., & Combs, A. (1998). New aryl/heteroaryl C-N bond cross-coupling reactions via arylboronic acid/cupric acetate arylation. Tetrahedron Letters, 39(19), 2941-2944.[3][4][5]
- Ley, S. V., & Thomas, A. W. (2003). Modern synthetic methods for copper-mediated C (aryl) O, C (aryl) N, and C (aryl) S bond formation.
- Monnier, F., & Taillefer, M. (2009). Catalytic C− C, C− N, and C− O Ullmann-type coupling reactions.
- Beletskaya, I. P., & Cheprakov, A. V. (2004). Copper in cross-coupling reactions. Coordination Chemistry Reviews, 248(21-24), 2337-2364.
-
Kibriya, G., Mondal, S., & Hajra, A. (2018). Visible-Light-Mediated Synthesis of Unsymmetrical Diaryl Sulfides via Oxidative Coupling of Arylhydrazine with Thiol. Organic Letters, 20(23), 7740–7743. [Link]
-
Kibriya, G., Mondal, S., & Hajra, A. (2018). Visible-Light-Mediated Synthesis of Unsymmetrical Diaryl Sulfides via Oxidative Coupling of Arylhydrazine with Thiol. Organic Letters, 20(23), 7740-7743. [Link][8][9]
-
A review on the latest progress of C-S cross-coupling in diaryl sulfide synthesis: Update from 2012 to 2021. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]
-
Recent Advances in the Synthesis of Sulfides, Sulfoxides and Sulfones via C-S Bond Construction from Non-Halide Substrates. (2020). Molecules, 25(22), 5436. [Link]
-
Sperotto, E., van Klink, G. P. M., de Vries, J. G., & van Koten, G. (2008). Ligand-Free Copper-Catalyzed C-S Coupling of Aryl Iodides and Thiols. The Journal of Organic Chemistry, 73(14), 5625–5628. [Link]
-
Fernández-Rodríguez, M. A., Shen, Q., & Hartwig, J. F. (2006). A General and Long-Lived Catalyst for the Palladium-Catalyzed Coupling of Aryl Halides with Thiols. Journal of the American Chemical Society, 128(7), 2180–2181. [Link]
-
Ullmann condensation. (2023, December 2). In Wikipedia. [Link][1][2]
-
Buchwald–Hartwig amination. (2024, January 13). In Wikipedia. [Link]
-
Chan–Lam coupling. (2023, November 29). In Wikipedia. [Link][3][4][5]
-
Chan-Lam Coupling. (n.d.). Organic Chemistry Portal. Retrieved February 14, 2026, from [Link][3][4][5]
-
Transition Metal Catalyzed Synthesis of Aryl Sulfides. (2011). Catalysts, 1(1), 37-64. [Link]
-
Metal-free photo-induced sulfidation of aryl iodide and other chalcogenation. (2022). Frontiers in Chemistry, 10, 1045383. [Link]
-
A visible-light photocatalytic thiolation of aryl, heteroaryl and vinyl iodides. (2018). Organic & Biomolecular Chemistry, 16(9), 1543-1551. [Link]
-
Visible-light-promoted organic dye-catalyzed sulfidation and phosphorylation of arylhydrazines toward aromatic sulfides and diarylphosphoryl hydrazides. (2019). New Journal of Chemistry, 43(3), 1368-1372. [Link][9]
-
Synthesis of Aryl Iodides from Arylhydrazines and Iodine. (2018). ACS Omega, 3(8), 9831–9837. [Link]
-
Synthesis of Asymmetric Diaryl Sulfides via HI-Mediated C(sp2)-H Sulfenylation of Arenes with Sodium Sulfinates. (2023). The Journal of Organic Chemistry, 88(7), 4092–4100. [Link]
-
Ullmann Condensation. (n.d.). Organic Chemistry Portal. Retrieved February 14, 2026, from [Link][1][2]
-
Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved February 14, 2026, from [Link]
Sources
- 1. BJOC - Visible-light-mediated copper photocatalysis for organic syntheses [beilstein-journals.org]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. pcimag.com [pcimag.com]
- 6. Recent advances in visible light-activated radical coupling reactions triggered by (i) ruthenium, (ii) iridium and (iii) organic photoredox agents - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00311A [pubs.rsc.org]
- 7. preprints.org [preprints.org]
- 8. researchgate.net [researchgate.net]
- 9. Visible-light-promoted organic dye-catalyzed sulfidation and phosphorylation of arylhydrazines toward aromatic sulfides and diarylphosphoryl hydrazides - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
(4-Bromophenyl)(4-chlorophenyl)sulfane proper disposal procedures
Topic: (4-Bromophenyl)(4-chlorophenyl)sulfane Proper Disposal Procedures Role: Senior Application Scientist Audience: Research Scientists & EHS Officers
Executive Summary & Chemical Characterization
This compound (CAS: 3366-65-2) is a mixed-halogenated diaryl thioether. In drug discovery, it serves as a lipophilic building block, often utilized for its ability to undergo selective palladium-catalyzed coupling reactions (differentiating between the C-Br and C-Cl bonds).[1]
From a waste management perspective, this compound presents a dual challenge: it is a halogenated organic (requiring high-temperature incineration to prevent dioxin formation) and a sulfide (susceptible to exothermic oxidation).[1] Improper disposal via standard organic waste streams without segregation analysis can lead to downstream safety hazards or regulatory non-compliance.
Physical & Chemical Profile for Disposal:
| Property | Value/Description | Operational Implication |
| Physical State | White to off-white solid | Dust generation risk during transfer. |
| Solubility | Lipophilic (Soluble in DCM, Chloroform) | Hydrophobic; DO NOT flush down drains.[1] |
| Reactivity | Nucleophilic Sulfur | Incompatible with strong oxidizers (e.g., |
| Combustion Byproducts | Requires scrubbed incineration.[1] | |
| RCRA Status | Non-listed (unless formulation specific) | Manage as Halogenated Organic Waste . |
Safety & Personal Protective Equipment (PPE)
Standard "lab coat and gloves" instructions are insufficient for halogenated aromatics. The permeation kinetics of sulfur-containing aromatics require specific barrier protection.
-
Respiratory Protection: If handling >500 mg of solid powder outside a fume hood, use an N95 or P100 particulate respirator to prevent inhalation of dust, which can act as a bronchial irritant.[1]
-
Hand Protection:
-
Primary Layer: Nitrile (minimum 0.11 mm).
-
Secondary Layer: If dissolving in dichloromethane (DCM) or chloroform for disposal, double-gloving is mandatory .[1] Halogenated solvents permeate standard nitrile in <5 minutes, carrying the toxic solute through to the skin.
-
-
Eye Protection: Chemical splash goggles are required. Safety glasses are insufficient due to the potential for fine dust migration.
Operational Disposal Protocol
This protocol distinguishes between disposing of the pure solid reagent and disposing of reaction mixtures containing the compound.
Scenario A: Disposal of Pure Solid (Expired or Excess Reagent)
Principle: Minimizing solvent volume reduces the incineration load. Do not dissolve solid waste unnecessarily.
-
Segregation: Ensure the solid is free of oxidizing agents (peroxides, permanganates).
-
Why? Sulfides can be oxidized to sulfoxides (
) and sulfones ( ).[2] This reaction is exothermic. Mixing this solid with solid oxidizers in a waste bin can create a delayed thermal event.
-
-
Container Selection: Use a wide-mouth high-density polyethylene (HDPE) or glass jar. Label it "Hazardous Waste - Solid Halogenated Organics."
-
Labeling Details: Explicitly list "this compound" on the tag. Do not use generic abbreviations like "Diaryl Sulfide."
-
Transfer: Transfer the solid using a disposable spatula. Wipe the spatula with a solvent-dampened tissue and place the tissue in the same container.
Scenario B: Disposal of Reaction Solutions (Liquid Waste)
Principle: Segregation based on halogen content is critical for EPA compliance and incineration cost management.
-
Solvent Compatibility: Ensure the carrier solvent is compatible with the waste stream.[3]
-
Stream Selection: Pour into the Halogenated Organic Solvent Waste carboy.
-
Crucial Note: Never pour this into the "Non-Halogenated" stream. Even trace amounts of Br/Cl can contaminate a non-halogenated fuel-blending stream, causing the entire drum to be rejected by the waste handler, resulting in significant fines.[1]
-
-
Rinsing: Triple-rinse the reaction vessel with a minimal amount of acetone or DCM. Add these rinses to the Halogenated waste container.
Workflow Visualization: The Disposal Decision Tree
The following diagram outlines the logical flow for determining the correct waste stream, ensuring compliance with segregation protocols.
Figure 1: Decision matrix for segregating sulfide-based halogenated waste. Note the critical diversion of non-halogenated solvents to the halogenated stream if they contain the brominated/chlorinated solute.
Spill Contingency Plan
In the event of a spill, immediate action is required to prevent environmental contamination and exposure.
-
Dry Spill (Powder):
-
Do not sweep dry. This generates dust.
-
Cover the spill with a wet paper towel (dampened with water or ethanol) to suppress particulates.
-
Scoop the wet material into the solid hazardous waste container.
-
Clean the surface with soap and water; collect all sponges/wipes as hazardous waste.
-
-
Wet Spill (Solution):
-
Evacuate the immediate area if the solvent is volatile (e.g., DCM).
-
Use vermiculite or polypropylene pads to absorb the liquid.
-
Do not use paper towels for halogenated solvent spills if possible, as they degrade quickly and release vapors.[1]
-
Place absorbed material into a sealed bag and tag as "Debris contaminated with Halogenated Sulfides."
-
Regulatory & Compliance Context
-
EPA Waste Codes: While this specific molecule is not P- or U-listed, it falls under the "cradle-to-grave" responsibility of RCRA.[1]
-
If mixed with spent halogenated solvents (DCM, etc.), the mixture carries F002 listing [1].[1]
-
If the waste exhibits toxicity (via TCLP), it may carry D019 (Carbon Tet) or similar codes depending on the solvent matrix, though the solid itself is generally classified simply as "Hazardous Waste - Toxic/Irritant."[1]
-
-
Incineration Requirement: Halogenated organics must be incinerated at temperatures exceeding 1100°C with a residence time of at least 2 seconds to ensure the destruction of the halogen-carbon bond and to prevent the formation of Polychlorinated Dibenzodioxins (PCDDs) and Furans (PCDFs) [2].
References
-
United States Environmental Protection Agency (EPA). "Waste Codes: F-List (Non-specific Source Wastes)." RCRA Regulations. [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. "Management of Waste." Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). [Link]
-
American Chemical Society (ACS). "Oxidation of Sulfides: Safety and Reactivity." ACS Chemical Health & Safety Guidelines. [Link]
Sources
Comprehensive Guide to the Safe Handling of (4-Bromophenyl)(4-chlorophenyl)sulfane
This guide provides essential safety and logistical information for the handling and disposal of (4-Bromophenyl)(4-chlorophenyl)sulfane. The procedural guidance herein is grounded in established safety protocols for analogous halogenated aromatic compounds. Given the absence of a specific Material Safety Data Sheet (MSDS) for this compound, a cautious approach is mandated, treating the compound with the highest degree of care within its chemical class. The information is tailored for researchers, scientists, and professionals in drug development.
Hazard Assessment and Toxidicological Profile
-
Skin Irritation/Corrosion: Expected to cause skin irritation.[1][2]
-
Eye Damage/Irritation: Poses a risk of serious eye irritation.[1][2]
-
Respiratory Irritation: May cause respiratory tract irritation.[3]
Due to the presence of bromine and chlorine on the aromatic rings, there is also a potential for the formation of hazardous decomposition products upon combustion, including halogenated polycyclic aromatic hydrocarbons.[4]
Table 1: Hazard Profile of Structurally Analogous Compounds
| Hazard Statement | Classification | Primary Route of Exposure |
| Harmful if swallowed | Acute Toxicity (Oral) | Ingestion |
| Causes skin irritation | Skin Irritant | Dermal Contact |
| Causes serious eye irritation | Eye Irritant | Ocular Contact |
| May cause respiratory irritation | Respiratory Irritant | Inhalation |
Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is essential to mitigate the risks of exposure. The following table outlines the minimum required PPE for handling this compound.
Table 2: Recommended Personal Protective Equipment (PPE)
| Body Part | PPE Recommendation | Standard | Rationale |
| Eyes/Face | Chemical safety goggles and a face shield. | EN 166 / ANSI Z87.1 | Protects against splashes and airborne particles, which can cause serious eye irritation.[3] |
| Hands | Nitrile or neoprene gloves. Double-gloving is recommended. | EN 374 | Provides a barrier against skin contact. Halogenated hydrocarbons can degrade some glove materials; check for breakthrough times.[5] |
| Body | A laboratory coat, buttoned completely. For larger quantities, chemical-resistant coveralls should be considered. | N/A | Prevents contamination of personal clothing. |
| Respiratory | A NIOSH-approved respirator with an organic vapor cartridge is required if working outside a fume hood or with powders. | NIOSH / EN 149 | Protects against inhalation of dust or vapors, which can cause respiratory irritation.[3] |
| Feet | Closed-toe, chemical-resistant shoes. | N/A | Protects against spills. |
Operational and Handling Plan
Adherence to a strict operational plan is critical for the safe handling of this compound.
Engineering Controls
-
Ventilation: All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[6]
-
Eyewash and Safety Shower: An operational and easily accessible eyewash station and safety shower are mandatory in the immediate work area.[3]
Step-by-Step Handling Procedure
-
Preparation:
-
Ensure the work area within the fume hood is clean and uncluttered.
-
Don all required PPE as outlined in Table 2.
-
Have spill control materials (e.g., absorbent pads, sand) readily available.
-
-
Weighing and Transfer:
-
If the compound is a solid, handle it as a powder and avoid generating dust.
-
Use a spatula for transfers.
-
If making a solution, add the solid to the solvent slowly to avoid splashing.
-
-
During Reaction:
-
Keep all containers tightly closed when not in use.
-
Maintain the fume hood sash at the lowest practical height.
-
-
Post-Handling:
-
Decontaminate all surfaces and equipment that may have come into contact with the chemical.
-
Properly label and store any unused material in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents.[1]
-
Remove PPE in a manner that avoids cross-contamination and dispose of it as hazardous waste.
-
Wash hands thoroughly with soap and water after removing gloves.[6]
-
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[3]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[3]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[3]
-
Spill:
-
For small spills, absorb the material with an inert absorbent (e.g., sand, vermiculite) and place it in a sealed, labeled container for hazardous waste disposal.[6]
-
For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.
-
Disposal Plan
This compound is a halogenated organic compound and must be disposed of as hazardous waste.
-
Waste Segregation: Do not mix halogenated waste with non-halogenated waste streams. This is crucial for proper disposal and cost-effectiveness.
-
Containerization: Collect all waste, including contaminated PPE and spill cleanup materials, in a dedicated, properly labeled, and sealed hazardous waste container.
-
Disposal Vendor: All hazardous waste must be disposed of through a licensed and certified hazardous waste disposal company in accordance with local, state, and federal regulations.
Below is a workflow diagram illustrating the key stages of handling and disposal.
Caption: Workflow for handling and disposal of this compound.
References
-
Kishida Chemical Co., Ltd. (n.d.). Safety Data Sheet: 4-(2-Bromophenyl)oxane-4-carboxylic acid. Retrieved from [Link]
-
New Mexico State University. (2015). Personal Protective Equipment (PPE) Guide – Chemical Resistance. Retrieved from [Link]
-
Ohura, T., et al. (2008). Occurrence and profiles of chlorinated and brominated polycyclic aromatic hydrocarbons in waste incinerators. Environmental Science & Technology, 42(10), 3634-3640. Retrieved from [Link]
Sources
- 1. fishersci.ca [fishersci.ca]
- 2. chemscene.com [chemscene.com]
- 3. en.derthon.com [en.derthon.com]
- 4. Occurrence and profiles of chlorinated and brominated polycyclic aromatic hydrocarbons in waste incinerators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. safety.nmsu.edu [safety.nmsu.edu]
- 6. static.cymitquimica.com [static.cymitquimica.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
